molecular formula C9H11NO3 B1584323 (R)-4-Methoxyphenylglycine CAS No. 24593-49-5

(R)-4-Methoxyphenylglycine

Cat. No. B1584323
CAS RN: 24593-49-5
M. Wt: 181.19 g/mol
InChI Key: GXUAKXUIILGDKW-MRVPVSSYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.


Scientific Research Applications

Chromatographic Analysis

(R)-4-Methoxyphenylglycine is utilized in chromatographic methods for determining enantiomeric purity. For instance, it's involved in the high-performance liquid chromatography (HPLC) analysis of oxfenicine, where its diastereoisomeric amides, formed with R-(+)-MTPA, are separable by HPLC. This method is particularly effective for detecting low levels of enantiomeric impurities in α-amino acids (Coleman, 1983).

Optical Resolution

In another application, (R)-4-Methoxyphenylglycine is used in the optical resolution of its ammonium salt by differential crystallization. This process yields enantiomeric forms with excellent optical purity and is useful in producing p-methoxyphenylglycine and p-hydroxyphenylglycine enantiomers (Felder & Pitre, 1977).

Biosynthesis Studies

Research has been conducted on the in vitro biosynthesis of nonproteinogenic amino acids like methoxyvinylglycine, where (R)-4-Methoxyphenylglycine is a precursor. This study provides insight into vinyl ether biosynthesis and unveils new non-ribosomal peptide synthetase (NRPS) chemistry (Patteson, Dunn, & Li, 2018).

Pharmaceutical Synthesis

This compound plays a role in the synthesis of pharmaceuticals, especially antibiotics. For instance, it's used in the asymmetric synthesis of arylglycines, precursors for the central amino acid of vancomycin and related antibiotics (Davis & Fanelli, 1998).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or proposing future research directions. This could be based on current research trends, unresolved questions, or potential applications of the compound.


Relevant Papers
Relevant papers can be found in scientific databases such as PubMed, Web of Science, and Google Scholar. The papers are analyzed to provide a comprehensive understanding of the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist in the field or conduct laboratory experiments.


properties

IUPAC Name

(2R)-2-amino-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUAKXUIILGDKW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179344
Record name (R)-4-Methoxyphenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Methoxyphenylglycine

CAS RN

24593-49-5
Record name (αR)-α-Amino-4-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24593-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Methoxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024593495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-4-Methoxyphenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-methoxyphenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MH Hyun, YK Cho, SC Han, YJ Cho - Journal of liquid …, 2002 - Taylor & Francis
Two chiral stationary phases (CSP) containing a free primary amino group were prepared by bonding (S)-phenylglycine and (R)-4-methoxyphenylglycine to silica gel and applied in …
Number of citations: 3 www.tandfonline.com
G Roussi, EG Zamora, AC Carbonnelle… - Tetrahedron letters, 1997 - Elsevier
Formation of a biaryl ether bond between the termini of a tetrapeptide containing a highly racemization prone amino acid by the intramolecular SNAr reaction afforded two …
Number of citations: 21 www.sciencedirect.com
AJ Pearson, H Shin - The Journal of Organic Chemistry, 1994 - ACS Publications
Two routes for the synthesis of a 14-membered heterodetic cyclic peptide as a model for the CFG ring system of the antibiotic ristocetin A (2) are described. The key aryl ether bonds for …
Number of citations: 70 pubs.acs.org
QC Zhu - 1992 - search.proquest.com
The enantioselective reductions of prochiral aryl N-diphenylphosphinyl imines with chiral reducing reagents to N-diphenylphosphinyl amides (with up to 87% ee) have been …
Number of citations: 2 search.proquest.com
AJ Pearson, H Shin - Tetrahedron, 1992 - Elsevier
Aryl ether formation by reaction of phenoxide nucleophiles with chloroarene-Mn(CO) 3 cationic complexes, followed by reaction of the aryloxyarene-Mn(CO) 3 complex with chiral …
Number of citations: 60 www.sciencedirect.com
H Shin - 1994 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
J Bojarski, HY Aboul-Enein… - Current Analytical …, 2005 - researchgate.net
Progress in different areas of enantioselective chromatography and its applications in last years (2002-2003) is reviewed. Special attention is devoted to chromatographic …
Number of citations: 68 www.researchgate.net

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